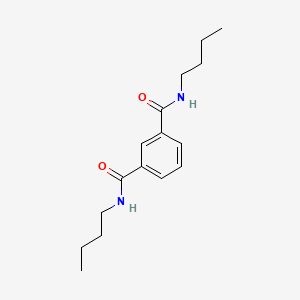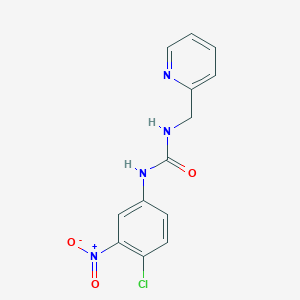![molecular formula C12H14Cl2N2O3 B4845049 ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4845049.png)
ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}-beta-alaninate
Overview
Description
Ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}-beta-alaninate is a chemical compound that has gained a lot of attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DCA or Dichloroacetate and is a derivative of acetic acid. DCA has been studied for its potential use in treating cancer, neurological disorders, and metabolic disorders.
Mechanism of Action
DCA works by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK). PDK is responsible for inhibiting the mitochondrial pyruvate dehydrogenase complex (PDC), which is responsible for converting pyruvate to acetyl-CoA. By inhibiting PDK, DCA activates PDC, which leads to an increase in mitochondrial metabolism and ATP production. This increase in mitochondrial metabolism leads to the activation of the mitochondrial apoptosis pathway, which is responsible for inducing cell death in cancer cells.
Biochemical and Physiological Effects:
DCA has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and induce cell death in cancer cells. DCA has also been shown to improve glucose metabolism and reduce insulin resistance in metabolic disorders. In neurological disorders, DCA has been shown to improve mitochondrial function and reduce oxidative stress in neurons.
Advantages and Limitations for Lab Experiments
DCA has several advantages for lab experiments. It is readily available and easy to synthesize. DCA has also been extensively studied, and its mechanism of action is well understood. However, DCA has some limitations for lab experiments. It is a potent inhibitor of PDK, which can lead to off-target effects. DCA has also been shown to have toxic effects on the liver and nervous system at high doses.
Future Directions
There are several future directions for DCA research. One direction is to study the potential use of DCA in combination with other cancer treatments such as chemotherapy and radiation therapy. Another direction is to study the potential use of DCA in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to understand the long-term effects of DCA on the liver and nervous system.
Scientific Research Applications
DCA has been extensively studied for its potential use in treating cancer. It has been shown to inhibit the growth of cancer cells by activating the mitochondrial apoptosis pathway. DCA has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to improve mitochondrial function and reduce oxidative stress in neurons. DCA has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity. It has been shown to improve glucose metabolism and reduce insulin resistance.
properties
IUPAC Name |
ethyl 3-[(2,4-dichlorophenyl)carbamoylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-2-19-11(17)5-6-15-12(18)16-10-4-3-8(13)7-9(10)14/h3-4,7H,2,5-6H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKFKMXVLAQMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[(2,4-dichlorophenyl)carbamoyl]-beta-alaninate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(2,6-diethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4844970.png)




![N-(4-fluoro-3-nitrophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4844993.png)
![2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4844998.png)

![methyl 7-cyclopropyl-2,4-dioxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4845011.png)
![2-{[({5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4845031.png)
![N-cyclopropyl-3-[(dimethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4845039.png)
![N-(2-chlorophenyl)-3-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}propanamide](/img/structure/B4845054.png)

![2-{4-[({3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4845063.png)